(4-Nitrophenyl)phenylarsinic acid

Description

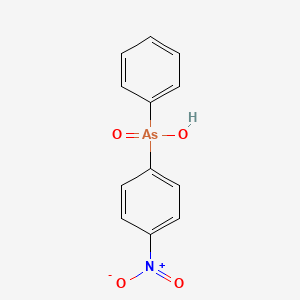

(4-Nitrophenyl)phenylarsinic acid is an organoarsenic compound characterized by a phenyl group and a 4-nitrophenyl group bonded to an arsenic center. Structurally, it belongs to the class of substituted phenylarsinic acids, where the nitro group (-NO₂) at the para position of one phenyl ring influences its chemical reactivity, stability, and biological interactions. Historically, phenylarsenic compounds were developed as chemical warfare agents (CWAs), such as Clark I and Adamsite, during World Wars I and II . Post-war disposal practices led to environmental contamination, with degradation products like diphenylarsinic acid (DPAA) and phenylarsonic acid detected in soil and groundwater .

Synthetic routes for nitro-substituted phenylarsinic acids often involve the Bart-Schmidt reaction, where chloro-nitroanilines are treated with arsenic trioxide under alkaline conditions. For example, 3-chloro-4-nitroaniline reacts to form 3-chloro-4-nitrophenylarsinic acid, which can undergo further hydrolysis or reduction to yield hydroxyl or amino derivatives .

Properties

CAS No. |

18789-52-1 |

|---|---|

Molecular Formula |

C12H10AsNO4 |

Molecular Weight |

307.13 g/mol |

IUPAC Name |

(4-nitrophenyl)-phenylarsinic acid |

InChI |

InChI=1S/C12H10AsNO4/c15-13(16,10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(17)18/h1-9H,(H,15,16) |

InChI Key |

CTVQQOMIWQWNNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)phenylarsinic acid typically involves the reaction of phenylarsenic acid with 4-nitrophenyl derivatives under controlled conditions. One common method includes the use of 4-nitrophenyl chloroformate and phenylarsenic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of (4-Nitrophenyl)phenylarsinic acid.

Industrial Production Methods

Industrial production of (4-Nitrophenyl)phenylarsinic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)phenylarsinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming (4-Aminophenyl)phenylarsinic acid.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Arsenic(V) derivatives.

Reduction: (4-Aminophenyl)phenylarsinic acid.

Substitution: Various substituted phenylarsinic acids depending on the nucleophile used.

Scientific Research Applications

(4-Nitrophenyl)phenylarsinic acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)phenylarsinic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The phenylarsinic moiety can also bind to specific sites on proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylarsinic Acids

a) Phenylarsonic Acid (C₆H₅AsO₃H₂)

- Structure : A single phenyl group bonded to arsenic.

- Properties : Less polar than nitro-substituted analogs due to the absence of electron-withdrawing groups.

b) 4-Nitrophenylarsonic Acid (NO₂-C₆H₄-AsO₃H₂)

- Structure : A nitro group at the para position of the phenyl ring.

- Properties : Enhanced acidity and reactivity compared to phenylarsonic acid due to the nitro group’s electron-withdrawing effect.

- Detection : Identified in environmental samples using capillary electrophoresis (CE) with UV detection, alongside other arsenic species like dimethylarsinic acid (DMA) and roxarsone .

c) Diphenylarsinic Acid (DPAA, (C₆H₅)₂AsO₂H)

- Structure : Two phenyl groups bonded to arsenic.

- Toxicity : Exhibits neurotoxic effects in vitro, inhibiting neurite extension in human neuroblastoma cells at concentrations ~1000× higher than methylmercury .

- Environmental Fate : Forms under anaerobic conditions via microbial transformation of phenylarsenic CWAs in sediments .

Nitro-Substituted Organoarsenicals

a) 4-Amino-3-hydroxyphenylarsinic Acid

- Structure: Amino (-NH₂) and hydroxyl (-OH) substituents on the phenyl ring.

- Synthesis : Derived from reduction of nitro precursors (e.g., 3-chloro-4-nitrophenylarsinic acid) using dextrose or ferrous sulfate .

- Applications: Historically investigated for trypanocidal activity, though less potent than modern therapeutics .

b) Roxarsone (4-Hydroxy-3-nitrobenzenearsonic Acid)

- Structure : Hydroxy and nitro groups on adjacent positions of the benzene ring.

- Use: Widely used as a poultry feed additive; metabolizes into inorganic arsenic in the environment, raising contamination concerns .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.